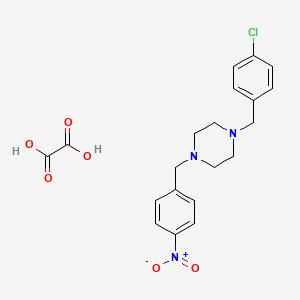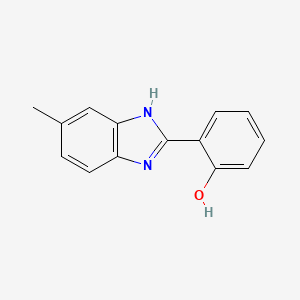![molecular formula C17H18F2N2O5 B5152263 methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is commonly referred to as "DMXAA" and is known to exhibit anti-cancer and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-tumor properties by inducing tumor necrosis and inhibiting angiogenesis. DMXAA has also been found to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. In addition to its anti-cancer properties, DMXAA has also been investigated for its anti-viral properties. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
Wirkmechanismus
The mechanism of action of DMXAA involves the activation of the STING (Stimulator of Interferon Genes) pathway. DMXAA binds to the STING receptor, which triggers the production of interferons and other cytokines. These cytokines then activate immune cells, which in turn induce tumor cell death and inhibit angiogenesis. The activation of the STING pathway also plays a crucial role in the anti-viral properties of DMXAA.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which play a crucial role in the anti-tumor and anti-viral properties of the compound. DMXAA has also been found to increase the permeability of blood vessels, which enhances the delivery of chemotherapy drugs to tumors. In addition, DMXAA has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMXAA is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a promising candidate for combination therapy in cancer treatment. DMXAA also exhibits a broad-spectrum anti-viral activity, which makes it a potential candidate for the treatment of viral infections. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMXAA also has a short half-life, which limits its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is the development of more efficient synthesis methods for DMXAA to improve the yield and purity of the compound. Another area of research is the optimization of the administration of DMXAA to improve its efficacy in vivo. Additionally, further research is needed to explore the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections. Finally, the combination of DMXAA with other drugs for cancer treatment needs to be investigated to enhance its efficacy.
Conclusion:
In conclusion, DMXAA is a chemical compound that has shown great potential in cancer and viral research. Its anti-tumor and anti-viral properties make it a promising candidate for combination therapy in cancer treatment and the treatment of viral infections. The activation of the STING pathway plays a crucial role in the mechanism of action of DMXAA. While DMXAA has some limitations for lab experiments, there are several future directions for research that can improve its efficacy and expand its potential applications.
Synthesemethoden
The synthesis of DMXAA involves the reaction of N-(2-bromoacetyl)-L-valine methyl ester with 2,3-difluorophenol in the presence of a base. The resulting intermediate is then reacted with 2-aminooxazole-4-carboxylic acid to obtain DMXAA. The synthesis method of DMXAA has been optimized over the years to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O5/c1-9(2)15(17(23)24-3)21-16(22)11-7-26-13(20-11)8-25-12-6-4-5-10(18)14(12)19/h4-7,9,15H,8H2,1-3H3,(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWBPLORALBPY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)COC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)
![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)


![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)

![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)